molecular formula C18H23ClFN3O3S B2369226 N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415469-96-2

N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

Cat. No.: B2369226
CAS No.: 2415469-96-2
M. Wt: 415.91
InChI Key: CBIQAAFMCQJHIT-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide typically involves multiple steps:

    Formation of the oxamide core: This can be achieved by reacting oxalic acid derivatives with appropriate amines.

    Introduction of the phenyl ring substituents: The chloro and fluoro groups can be introduced via halogenation reactions.

    Attachment of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where the thiomorpholine ring is attached to the oxamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits pharmacological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chloro-4-fluorophenyl)oxamide: Lacks the thiomorpholine moiety.

    N’-(4-Thiomorpholin-4-yloxan-4-yl)methyl oxamide: Lacks the chloro and fluoro substituents on the phenyl ring.

Uniqueness

The unique combination of substituents in N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClFN3O3S/c19-14-11-13(1-2-15(14)20)22-17(25)16(24)21-12-18(3-7-26-8-4-18)23-5-9-27-10-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQAAFMCQJHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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